molecular formula C17H16FN5O2S B4426949 N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No. B4426949
M. Wt: 373.4 g/mol
InChI Key: RBRLSJYHGRFJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide, commonly known as CFTR modulator, is a promising drug candidate for the treatment of cystic fibrosis (CF). This compound is a small molecule that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating chloride and bicarbonate transport across cell membranes.

Mechanism of Action

N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators work by targeting the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein, which is defective in N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide patients. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can either increase the activity of the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein or correct the folding and trafficking of the protein to the cell membrane. By improving the function of the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein, N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can restore chloride and bicarbonate transport across cell membranes, which is essential for maintaining normal fluid and electrolyte balance in the body.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in this compound patients. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can also improve gastrointestinal symptoms, such as constipation and malabsorption. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have minimal effects on other organs and systems in the body, which makes them a promising drug candidate for the treatment of this compound.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have several advantages for lab experiments, including their small size, high potency, and specificity for the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can be easily synthesized and purified, which makes them a valuable tool for studying the structure and function of the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein. However, N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators also have some limitations, such as their potential toxicity and off-target effects. It is important to carefully evaluate the safety and efficacy of N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators before using them in clinical trials.

Future Directions

For N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators include the development of new compounds with improved pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection and monitoring, and the exploration of combination therapies with other drugs.

Scientific Research Applications

N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have been extensively studied for their potential use in the treatment of N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide. This compound is a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in this compound patients. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators are also being studied for their potential use in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.

properties

IUPAC Name

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c18-17-4-2-1-3-13(17)11-23(15-5-6-15)26(24,25)16-9-7-14(8-10-16)22-12-19-20-21-22/h1-4,7-10,12,15H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRLSJYHGRFJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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